molecular formula C23H29FN2O3 B11692273 4-fluoro-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide

4-fluoro-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide

Cat. No.: B11692273
M. Wt: 400.5 g/mol
InChI Key: FVZCYTSFBXGJAQ-UHFFFAOYSA-N
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Description

4-fluoro-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorine atom, a benzohydrazide group, and a phenoxyacetyl moiety. Its distinct structure makes it a valuable candidate for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Preparation of 4-fluoro-N-(2,4,4-trimethylpentan-2-yl)aniline: This intermediate can be synthesized through the hydroamination of olefins with nitroarenes.

    Formation of the Phenoxyacetyl Moiety: The phenoxyacetyl group is introduced through a reaction with phenoxyacetic acid or its derivatives under appropriate conditions.

    Coupling with Benzohydrazide: The final step involves coupling the phenoxyacetyl intermediate with benzohydrazide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-fluoro-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide is unique due to its combination of a fluorine atom, a benzohydrazide group, and a phenoxyacetyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H29FN2O3

Molecular Weight

400.5 g/mol

IUPAC Name

4-fluoro-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]benzohydrazide

InChI

InChI=1S/C23H29FN2O3/c1-22(2,3)15-23(4,5)17-8-12-19(13-9-17)29-14-20(27)25-26-21(28)16-6-10-18(24)11-7-16/h6-13H,14-15H2,1-5H3,(H,25,27)(H,26,28)

InChI Key

FVZCYTSFBXGJAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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